![molecular formula C13H21NO2 B14494775 4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol CAS No. 63958-96-3](/img/structure/B14494775.png)
4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol is an organic compound with a complex structure that includes an ethylamino group, a methoxy group, and a phenol group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol typically involves multiple steps. One common method starts with the preparation of 3-(2-bromoethyl)-dihydro-2(3H)-furanone. This intermediate is then subjected to a series of reactions, including hydrolysis, azidation, and hydrogenation, to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of high-performance materials and polymers.
Mechanism of Action
The mechanism of action of 4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, including inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol include:
- 4-(2-(Ethylamino)propyl)-2-methoxyphenol
- 4-methylethcathinone
- alpha-pyrrolidino-valerophenone
- ephylone
- ethylone
- mephedrone
- methylone
- pentedrone .
Uniqueness
This compound is unique due to its specific structural features, including the presence of both ethylamino and methoxy groups. These features contribute to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
63958-96-3 |
|---|---|
Molecular Formula |
C13H21NO2 |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
4-[2-(ethylamino)-2-methylpropyl]-2-methoxyphenol |
InChI |
InChI=1S/C13H21NO2/c1-5-14-13(2,3)9-10-6-7-11(15)12(8-10)16-4/h6-8,14-15H,5,9H2,1-4H3 |
InChI Key |
CTMHLTMLLYPAOI-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(C)CC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


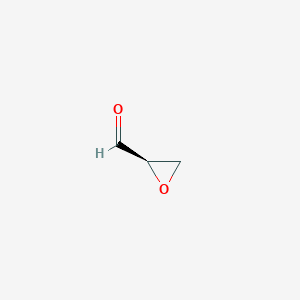
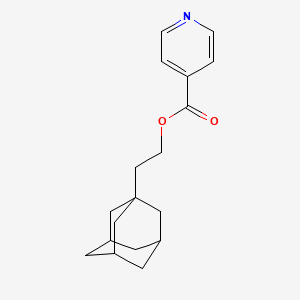
![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)

![(3-Aminophenyl)[2-(2,5-dimethoxyphenyl)ethyl]oxophosphanium](/img/structure/B14494737.png)
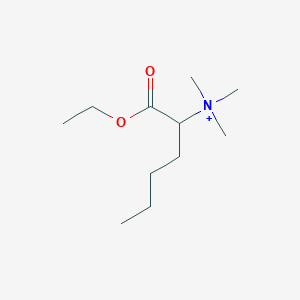
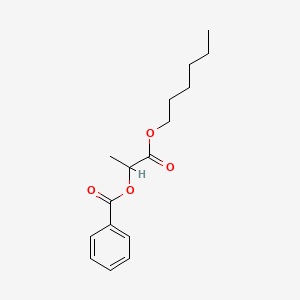
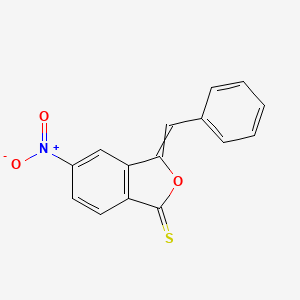
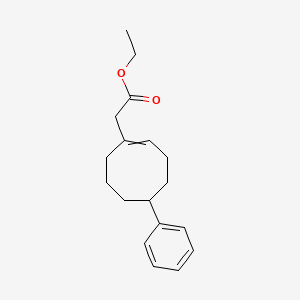

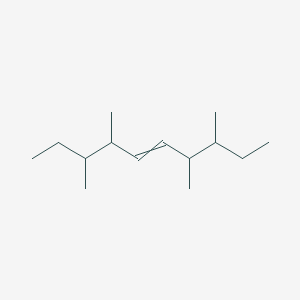
![3-(Diphenylmethyl)-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B14494792.png)
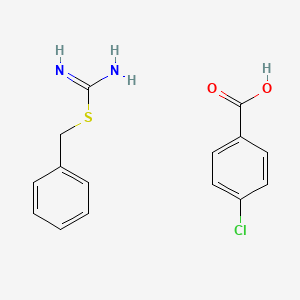
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)
